molecular formula C34H36O6 B8100033 ((2S,3R,4S,5R,6S)-3,4,5,6-Tetrakis(benzyloxy)tetrahydro-2H-pyran-2-yl)methanol

((2S,3R,4S,5R,6S)-3,4,5,6-Tetrakis(benzyloxy)tetrahydro-2H-pyran-2-yl)methanol

Cat. No.: B8100033
M. Wt: 540.6 g/mol
InChI Key: HYWPIYGUZWWMDH-BJGVSMQZSA-N
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Description

((2S,3R,4S,5R,6S)-3,4,5,6-Tetrakis(benzyloxy)tetrahydro-2H-pyran-2-yl)methanol is a complex organic compound with the molecular formula C34H36O6. It is a derivative of tetrahydropyran, featuring multiple benzyloxy groups that enhance its chemical stability and reactivity. This compound is often used as a building block in the synthesis of more complex molecules, particularly in the field of carbohydrate chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2S,3R,4S,5R,6S)-3,4,5,6-Tetrakis(benzyloxy)tetrahydro-2H-pyran-2-yl)methanol typically involves the protection of hydroxyl groups in a sugar molecule using benzyl groups. This can be achieved through a series of steps including:

    Protection of Hydroxyl Groups: The hydroxyl groups of a sugar molecule are protected using benzyl chloride in the presence of a base such as sodium hydride.

    Formation of Tetrahydropyran Ring: The protected sugar undergoes cyclization to form the tetrahydropyran ring.

    Introduction of Methanol Group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

((2S,3R,4S,5R,6S)-3,4,5,6-Tetrakis(benzyloxy)tetrahydro-2H-pyran-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzyloxy-substituted aldehydes or acids, while reduction can produce benzyloxy-substituted alcohols.

Scientific Research Applications

Chemistry

In chemistry, ((2S,3R,4S,5R,6S)-3,4,5,6-Tetrakis(benzyloxy)tetrahydro-2H-pyran-2-yl)methanol is used as a precursor in the synthesis of complex carbohydrates and glycosides. Its multiple benzyloxy groups make it a versatile intermediate for protecting hydroxyl groups during multi-step syntheses.

Biology

The compound is used in the study of carbohydrate-protein interactions. It serves as a model compound for understanding the binding mechanisms of glycoproteins and glycolipids.

Medicine

In medicinal chemistry, this compound is explored for its potential in drug development. Its structural features allow for the design of novel therapeutic agents targeting specific biological pathways.

Industry

Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of ((2S,3R,4S,5R,6S)-3,4,5,6-Tetrakis(benzyloxy)tetrahydro-2H-pyran-2-yl)methanol involves its interaction with specific molecular targets. The benzyloxy groups enhance its binding affinity to enzymes and receptors, facilitating various biochemical reactions. The compound can modulate the activity of glycosyltransferases and glycosidases, enzymes involved in carbohydrate metabolism.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R,4S,5R,6S)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triol: This compound features a phenylthio group instead of a methanol group, offering different reactivity and applications.

    (2R,3S,4R,5R,6R)-4,5-Bis(benzyloxy)-6-[(benzyloxy)methyl]-2-{[(2S,3R,4S,5R,6S)-4,5-bis(benzyloxy)-2-(hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3-yl]methyl}tetrahydro-2H-pyran-3-ol: This compound has additional benzyloxy groups and a methoxytetrahydropyran ring, making it more complex.

Uniqueness

((2S,3R,4S,5R,6S)-3,4,5,6-Tetrakis(benzyloxy)tetrahydro-2H-pyran-2-yl)methanol is unique due to its multiple benzyloxy groups, which provide enhanced stability and reactivity. This makes it a valuable intermediate in synthetic chemistry and a useful tool in biochemical research.

Properties

IUPAC Name

[(2S,3R,4S,5R,6S)-3,4,5,6-tetrakis(phenylmethoxy)oxan-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H36O6/c35-21-30-31(36-22-26-13-5-1-6-14-26)32(37-23-27-15-7-2-8-16-27)33(38-24-28-17-9-3-10-18-28)34(40-30)39-25-29-19-11-4-12-20-29/h1-20,30-35H,21-25H2/t30-,31+,32-,33+,34-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYWPIYGUZWWMDH-BJGVSMQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2C(OC(C(C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CO[C@@H]2[C@@H](O[C@@H]([C@@H]([C@H]2OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H36O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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